molecular formula C22H23N3O2 B11139929 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11139929
M. Wt: 361.4 g/mol
InChI Key: BUIHNYUADNWUSV-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the pyrrolylbenzoyl intermediate: This step involves the reaction of 1H-pyrrole with benzoyl chloride under basic conditions to form 4-(1H-pyrrol-1-yl)benzoyl chloride.

    Coupling with piperazine: The intermediate is then reacted with piperazine in the presence of a base to form 4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine.

    Methoxylation: Finally, the compound is methoxylated using methoxyphenyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-(2-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O2/c1-27-21-7-3-2-6-20(21)24-14-16-25(17-15-24)22(26)18-8-10-19(11-9-18)23-12-4-5-13-23/h2-13H,14-17H2,1H3

InChI Key

BUIHNYUADNWUSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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